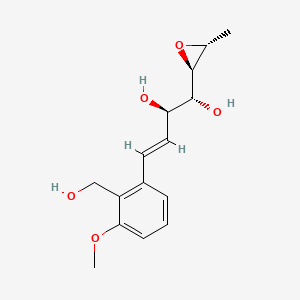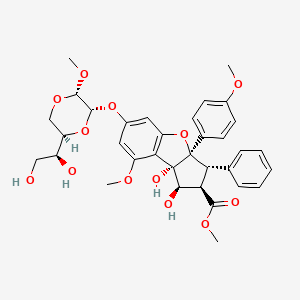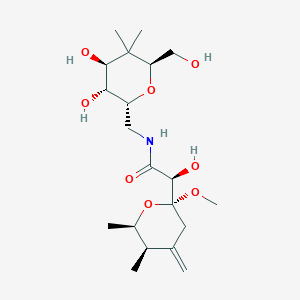
mycalamide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mycalamide C is a natural product found in Hymeniacidon with data available.
Aplicaciones Científicas De Investigación
1. Antitumor and Antiviral Properties
Mycalamide C, like its counterparts in the mycalamide family, has been explored for its potent antitumor and antiviral properties. Studies have shown that compounds from the mycalamide class, isolated from marine sponges, demonstrate significant in vitro toxicity and in vivo efficacy against various murine and human tumor cells. These compounds act as protein synthesis inhibitors, impacting the replication of tumor cells at very low concentrations. This suggests their potential as novel antitumor agents worth further evaluation (Burres & Clement, 1989).
2. Cytotoxic Effects
Research indicates that mycalamide C and related compounds exhibit cytotoxic properties. For instance, mycalamide A, closely related to mycalamide C, has been found to prevent malignant transformation of cells and induce apoptosis at subnanomolar concentrations. This highlights the potential of mycalamide C for both cancer prevention and cytotoxic therapy (Dyshlovoy et al., 2012).
3. Mechanism of Action
The mechanism of action of mycalamides, including mycalamide C, involves the inhibition of protein synthesis. Studies have found that these compounds interfere with translation elongation, blocking eEF2-mediated translocation without affecting other aspects of the translation process. This detailed understanding of their action at the molecular level is crucial for further development and application (Dang et al., 2011).
4. Drug Resistance and Efflux
Investigations into the susceptibility of mycalamides to drug efflux networks have revealed that they have limited susceptibility towards the drug efflux network, which is critical in understanding their effectiveness and potential resistance mechanisms. This insight is particularly relevant for considering mycalamide C in therapeutic applications where efflux pump–based resistance is a concern (Venturi et al., 2012).
Propiedades
Nombre del producto |
mycalamide C |
|---|---|
Fórmula molecular |
C20H35NO8 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2S)-N-[[(2R,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5,5-dimethyloxan-2-yl]methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO8/c1-10-7-20(27-6,29-12(3)11(10)2)17(25)18(26)21-8-13-15(23)16(24)19(4,5)14(9-22)28-13/h11-17,22-25H,1,7-9H2,2-6H3,(H,21,26)/t11-,12-,13-,14-,15+,16-,17-,20-/m1/s1 |
Clave InChI |
DCZMMILMODFEMS-AUYDAGNDSA-N |
SMILES isomérico |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC[C@@H]2[C@@H]([C@H](C([C@H](O2)CO)(C)C)O)O)O)OC)C |
SMILES canónico |
CC1C(OC(CC1=C)(C(C(=O)NCC2C(C(C(C(O2)CO)(C)C)O)O)O)OC)C |
Sinónimos |
mycalamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



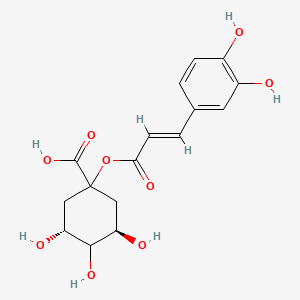
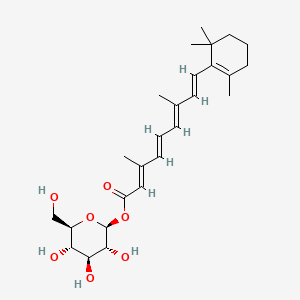
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)



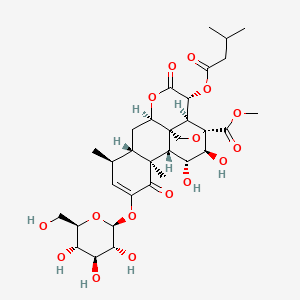
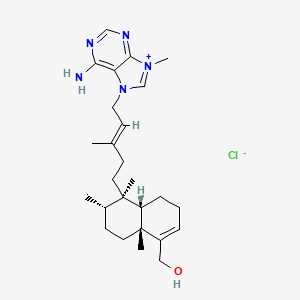

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
